molecular formula C20H18N2O2S B11627999 N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

Cat. No.: B11627999
M. Wt: 350.4 g/mol
InChI Key: RMSJBKINCURXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiophene ring, an amide linkage, and aromatic substituents, which contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophene-2-carboxylic acid with 1-(2-methylphenyl)-2-oxo-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during the industrial production.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The presence of the thiophene ring and aromatic substituents enhances its binding affinity and specificity towards the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-oxo-2-phenylethylamine
  • 2-aminothiophene-2-carboxylic acid
  • N-(2-chloro-6-methylphenyl)thiophene-2-carboxamide

Uniqueness

N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and an amide linkage, which imparts distinct chemical and biological properties

Biological Activity

N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its biological activity, focusing on its mechanisms, effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiophene ring and an amide functional group. Its molecular formula is C22H20N2O2SC_{22}H_{20}N_{2}O_{2}S, indicating the presence of sulfur, which may contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, studies have shown that related benzyl derivatives can inhibit tyrosinase, an enzyme linked to melanin production, with IC50 values ranging from 37.86 to 75.81 µM . Such properties suggest that this compound may also possess antioxidant capabilities.

Antimicrobial Properties

The compound's structural features may confer antimicrobial properties, similar to other thiophene derivatives. High-throughput screening assays have demonstrated that thiourea derivatives exhibit promising antibacterial activities against various pathogens . The potential application of this compound in developing new antimicrobial agents warrants further investigation.

Herbicidal Activity

There are indications that compounds similar to this compound may function as selective herbicides. Patents have been filed for herbicidal formulations based on related chemical structures, suggesting that this compound could be explored for agricultural applications .

Case Studies and Research Findings

  • Antioxidant Assays :
    • In vitro studies utilizing DPPH and FRAP methods revealed that certain derivatives of the compound displayed effective radical scavenging abilities, indicating potential therapeutic applications in oxidative stress-related diseases .
  • Enzyme Inhibition Studies :
    • A study focused on enzyme inhibition showed that compounds with similar amide functionalities inhibited tyrosinase activity effectively, suggesting a mechanism by which this compound could exert its effects in skin-related applications .
  • Agricultural Applications :
    • Research into the herbicidal properties of thiophene-based compounds has demonstrated their efficacy in controlling weed growth without harming crops, highlighting their potential role in sustainable agriculture .

Properties

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[1-(2-methylanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H18N2O2S/c1-14-8-5-6-11-16(14)21-19(18(23)15-9-3-2-4-10-15)22-20(24)17-12-7-13-25-17/h2-13,19,21H,1H3,(H,22,24)

InChI Key

RMSJBKINCURXBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.